2-(Pyrrolidin-3-yl)pyridine hydrochloride

Description

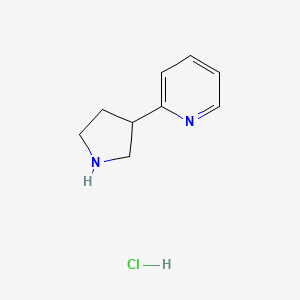

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMUTQBWJJNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672824 | |

| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-89-5 | |

| Record name | Pyridine, 2-(3-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This guide provides a comprehensive overview based on the known properties of its free base, its close structural isomer 3-(Pyrrolidin-2-yl)pyridine (nornicotine), and general principles of medicinal chemistry.

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, most notably nicotine and its metabolites. The pyrrolidinyl-pyridine scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. This document aims to provide a detailed technical overview of the basic properties of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, including its physicochemical characteristics, a plausible synthetic route, and its likely pharmacological profile based on related compounds.

Physicochemical Properties

Quantitative data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is limited. The following tables summarize the available computed data for the free base, 2-(Pyrrolidin-3-yl)pyridine, and experimental and computed data for its isomer, 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which can provide valuable insights into the expected properties of the target compound.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem |

| Molecular Weight | 148.20 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 148.100048391 Da | PubChem |

| Topological Polar Surface Area | 24.9 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 125 | PubChem |

Table 2: Physicochemical Properties of 3-(Pyrrolidin-2-yl)pyridine (Nornicotine - Isomer)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Boiling Point | 270 °C | HMDB |

| logP | 0.17 | HANSCH,C ET AL. (1995) |

| pKa (Strongest Basic) | 9.09 ± 0.10 (Predicted) | Guidechem[2] |

| Water Solubility | Miscible | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |

| Density | 1.0737 g/cm³ at 20 °C | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |

Table 3: Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂ | Sigma-Aldrich |

| Molecular Weight | 184.67 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Experimental Protocols

Representative Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

This protocol describes a potential multi-step synthesis starting from pyridine.

Step 1: Photo-promoted Ring Contraction of Pyridine to a Pyrrolidine Precursor

This step is based on a recently developed method for the synthesis of pyrrolidine derivatives from pyridines.[4][5]

-

Materials: Pyridine, 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe₂SiBpin), Benzene (anhydrous).

-

Procedure:

-

In a sealed glass tube, a solution of pyridine (1.0 eq) and PhMe₂SiBpin (2.2 eq) in anhydrous benzene is prepared.

-

The solution is photo-irradiated at 365 nm with constant stirring at 25 °C for 10-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. This intermediate is typically used in the next step without further purification due to its instability.

-

Step 2: Derivatization and Ring Opening to form a Substituted Pyrrolidine

-

Materials: Crude intermediate from Step 1, Pyridine, Benzoyl chloride, Alumina.

-

Procedure:

-

The crude intermediate is dissolved in a suitable solvent.

-

Pyridine (1.0 eq) and benzoyl chloride (1.05 eq) are added at room temperature for N-benzoylation.

-

The reaction mixture is stirred for 12 hours.

-

The mixture is filtered through a short pad of Celite®, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on alumina to yield the N-benzoyl pyrrolidine derivative.

-

Step 3: Deprotection and Formation of 2-(Pyrrolidin-3-yl)pyridine

-

Materials: N-benzoyl pyrrolidine derivative from Step 2, a suitable deprotecting agent (e.g., strong acid or base depending on the exact intermediate), appropriate solvents.

-

Procedure:

-

The N-benzoyl group is removed under appropriate deprotection conditions. This may involve acidic or basic hydrolysis.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is worked up by neutralization and extraction with an organic solvent.

-

The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the free base, 2-(Pyrrolidin-3-yl)pyridine.

-

Step 4: Formation of the Hydrochloride Salt

-

Materials: 2-(Pyrrolidin-3-yl)pyridine free base, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

-

Procedure:

-

The free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-(Pyrrolidin-3-yl)pyridine hydrochloride as a solid.

-

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would show characteristic signals for the pyridine and pyrrolidine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To determine the melting point of the hydrochloride salt, which is an indicator of purity.

Pharmacology and Mechanism of Action

Direct pharmacological data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not available. However, based on its structural similarity to nornicotine, a known metabolite of nicotine, it is highly likely to act as a nicotinic acetylcholine receptor (nAChR) agonist.[8]

Nornicotine has been shown to be an agonist at several nAChR subtypes, with notable activity at α6 and α7 subunit-containing receptors.[9] Specifically, nornicotine has reported EC₅₀ values of approximately 4 µM for α6-containing nAChRs and 17 µM for α7 nAChRs.[9] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

Table 4: Agonist Potency of Nornicotine at nAChR Subtypes

| nAChR Subtype | EC₅₀ (µM) | Reference |

| α6-containing | ~4 | Papke et al., 2007[9] |

| α7 | ~17 | Papke et al., 2007[9] |

Activation of nAChRs by an agonist like 2-(Pyrrolidin-3-yl)pyridine would lead to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and triggers a cascade of downstream signaling events.

Potential Signaling Pathways

The activation of nAChRs can initiate several intracellular signaling pathways, which are crucial for various cellular processes. The influx of Ca²⁺ is a key event that can lead to the activation of multiple downstream effectors.

Visualizations

Plausible Synthetic Pathway

References

- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. Pyrrolidine synthesis via ring contraction of pyridines [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]

- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

CAS Number: 1198416-89-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public-domain research specifically focused on this hydrochloride salt, this guide also incorporates relevant information on the parent compound, 2-(pyrrolidin-3-yl)pyridine, and contextualizes its potential significance within the broader landscape of pyrrolidine and pyridine-containing therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(Pyrrolidin-3-yl)pyridine and its hydrochloride salt is presented below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1198416-89-5 | N/A |

| Molecular Formula | C₉H₁₃ClN₂ | N/A |

| Molecular Weight | 184.67 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Synthesis and Manufacturing

A potential synthetic approach could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

Experimental Protocol (Hypothetical):

A plausible, though not explicitly documented, synthetic route could involve the coupling of a suitable N-protected 3-halopyrrolidine with a pyridine-derived organometallic reagent, followed by deprotection and salt formation.

-

Coupling Reaction: An N-Boc-3-bromopyrrolidine could be reacted with a pyridyl boronic acid or ester under Suzuki coupling conditions, catalyzed by a palladium complex.

-

Deprotection: The resulting N-Boc-2-(pyrrolidin-3-yl)pyridine would then be subjected to acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to remove the Boc protecting group.

-

Salt Formation: Treatment of the free base, 2-(pyrrolidin-3-yl)pyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) would yield the desired 2-(Pyrrolidin-3-yl)pyridine hydrochloride salt, which could then be isolated by filtration and purified by recrystallization.

Potential Biological Significance and Applications in Drug Discovery

The pyrrolidine and pyridine moieties are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural feature in numerous natural products and synthetic pharmaceuticals.[1] Similarly, the pyridine ring is a common pharmacophore that can engage in various biological interactions.[2]

The combination of these two rings in 2-(pyrrolidin-3-yl)pyridine suggests potential interactions with various biological targets. While specific data for the hydrochloride salt is lacking, related structures have shown activity in several therapeutic areas. For instance, derivatives of pyrrolidinyl-pyridines have been investigated as nicotinic acetylcholine receptor (nAChR) modulators, which are implicated in cognitive function and neurodegenerative diseases.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to known nAChR ligands, a hypothetical signaling pathway that 2-(Pyrrolidin-3-yl)pyridine hydrochloride might modulate could involve the cholinergic system.

Caption: Hypothetical modulation of a nicotinic acetylcholine receptor signaling pathway.

Analytical Characterization

The characterization of 2-(Pyrrolidin-3-yl)pyridine hydrochloride would typically involve a suite of analytical techniques to confirm its identity, purity, and structure.

Table of Analytical Methods:

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra would confirm the connectivity of the pyrrolidine and pyridine rings and the presence of the hydrochloride salt. |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum would show the molecular ion corresponding to the free base, C₉H₁₂N₂. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (amine salt), C-H, and C=N bonds would be expected. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak would indicate a high degree of purity. |

Conclusion

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery, largely inferred from the established biological importance of its constituent pyrrolidine and pyridine scaffolds. While detailed public information on this specific compound is currently sparse, this guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and hypothetical biological relevance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Potential Nicotinic Acetylcholine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic amine with potential pharmacological activity. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its structural analogs to present its chemical properties, a plausible synthetic route, and potential biological activity. The primary focus is on its potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical target in drug discovery for various neurological and psychiatric disorders. This guide includes detailed, generalized experimental protocols for characterizing such a ligand and visual representations of experimental workflows and potential signaling pathways.

Chemical Structure and Properties

2-(Pyrrolidin-3-yl)pyridine is a small molecule featuring a pyridine ring linked to a pyrrolidine ring at the 3-position of the pyrrolidine. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂·HCl | - |

| Molecular Weight | 184.67 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

| CAS Number | 150281-45-1 (for free base) | [PubChem CID: 5013938] |

| PubChem CID | 5013938 (for free base) | [PubChem CID: 5013938] |

| Canonical SMILES | C1C(CN1)C2=CC=CC=N2.Cl | - |

| InChIKey | STXABSODTGKUAK-UHFFFAOYSA-M | - |

Synthesis

A plausible synthetic route for 2-(Pyrrolidin-3-yl)pyridine hydrochloride can be adapted from general methods for the synthesis of substituted pyrrolidines and pyridines. A common approach involves the construction of the pyrrolidine ring followed by its attachment to the pyridine moiety, or vice-versa.

Hypothetical Synthesis Workflow:

General Experimental Protocol for Hydrochloride Salt Formation:

-

Dissolve the purified free base of 2-(Pyrrolidin-3-yl)pyridine in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Slowly add a solution of hydrogen chloride (typically as a solution in the same solvent or as a gas) to the stirred solution of the free base at a controlled temperature (often 0 °C to room temperature).

-

Continue stirring for a designated period to allow for complete precipitation of the hydrochloride salt.

-

Collect the resulting solid by filtration.

-

Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to yield the final 2-(Pyrrolidin-3-yl)pyridine hydrochloride salt.

Potential Biological Activity: Nicotinic Acetylcholine Receptor Interaction

Many compounds containing the pyrrolidinyl-pyridine scaffold exhibit activity as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs make them attractive targets for the development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Given its structural similarity to known nAChR ligands, it is hypothesized that 2-(Pyrrolidin-3-yl)pyridine hydrochloride may act as an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes.

Illustrative Binding Affinity of 2-(Pyrrolidin-3-yl)pyridine Analogs at Human nAChR Subtypes (Hypothetical Data):

The following table presents hypothetical binding affinity (Ki) values for 2-(Pyrrolidin-3-yl)pyridine hydrochloride and its structural isomers, based on published data for similar compounds. This data is for illustrative purposes only and requires experimental verification.

| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |

| 2-(Pyrrolidin-3 -yl)pyridine HCl | 50 | >1000 | 250 |

| 2-(Pyrrolidin-2 -yl)pyridine HCl | 15 | 500 | 100 |

| 3-(Pyrrolidin-2 -yl)pyridine HCl | 5 | 800 | 50 |

Experimental Protocols for Characterization

To determine the pharmacological profile of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a series of in vitro and in vivo experiments are necessary.

Experimental Workflow for nAChR Ligand Characterization:

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is a generalized method for determining the binding affinity of a test compound to a specific nAChR subtype expressed in a cell line.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293, CHO) expressing the human nAChR subtype of interest (e.g., α4β2, α7).

-

Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

-

Non-specific Binding Agent: A high concentration of a known nAChR ligand to determine non-specific binding (e.g., Nicotine, Cytisine).

-

Assay Buffer: Typically a Tris-based buffer containing physiological salt concentrations.

-

Test Compound: 2-(Pyrrolidin-3-yl)pyridine hydrochloride dissolved in a suitable solvent.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding agent in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Signaling Pathways

Activation of nAChRs, which are ion channels, directly leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways. The influx of Ca²⁺ is a particularly important second messenger that can activate various intracellular enzymes and signaling molecules.

Potential Downstream Signaling of nAChR Activation:

Conclusion

2-(Pyrrolidin-3-yl)pyridine hydrochloride represents a promising, yet understudied, chemical entity. Based on the pharmacological activity of its structural analogs, it is a strong candidate for being a nicotinic acetylcholine receptor ligand. The information and protocols provided in this technical guide offer a framework for the synthesis, characterization, and evaluation of this compound. Further experimental investigation is crucial to elucidate its precise mechanism of action, subtype selectivity, and therapeutic potential. The methodologies and conceptual frameworks presented here are intended to guide researchers in the systematic exploration of this and similar novel compounds in the pursuit of new therapeutics for neurological and psychiatric disorders.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. While direct and specific experimental data on the mechanism of action for this precise molecule is not extensively available in public literature, its structural resemblance to a well-established class of neuroactive compounds strongly suggests its primary pharmacological targets are nicotinic acetylcholine receptors (nAChRs). This in-depth guide will explore the inferred mechanism of action of 2-(Pyrrolidin-3-yl)pyridine hydrochloride by examining the pharmacology of structurally related nAChR ligands. We will delve into the potential signaling pathways, present comparative quantitative data from analogous compounds, and provide detailed experimental protocols for assessing its activity.

Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds. The precise mechanism of action and quantitative parameters for 2-(Pyrrolidin-3-yl)pyridine hydrochloride may differ and require direct experimental validation.

Inferred Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The core structure of 2-(Pyrrolidin-3-yl)pyridine is a key pharmacophore found in numerous compounds that exhibit affinity for nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. The pyrrolidine nitrogen, which is basic, and the pyridine nitrogen, which can act as a hydrogen bond acceptor, are critical for interaction with the receptor binding pocket.

The positioning of the pyrrolidinyl group at the 2-position of the pyridine ring, as opposed to the 3-position seen in nicotine, will influence its binding affinity and selectivity for the various nAChR subtypes.

Comparative Quantitative Data of Structurally Related nAChR Ligands

To provide a quantitative context, the following tables summarize the binding affinities and functional activities of well-characterized pyrrolidinyl-pyridine derivatives at different nAChR subtypes. It is important to note that the linkage position and substituents significantly impact these values.

Table 1: Binding Affinities (Ki) of Structurally Related Compounds at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference Compound |

| Pozanicline (ABT-089) | α4β2 | 16 | Nicotine |

| Pozanicline (ABT-089) | α6β2 | - | Nicotine |

| Pozanicline (ABT-089) | α4α5β2 | - | Nicotine |

Note: Pozanicline (ABT-089) is 2-methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, a structural analog.[1]

Table 2: Functional Activities (EC50 and Efficacy) of Pozanicline (ABT-089) at nAChR Subtypes

| nAChR Subtype | EC50 (µM) | Efficacy (% of Nicotine) | Assay Type |

| α4β2 | - | 7-23% (Partial Agonist) | Neurotransmitter Release |

| α6β2 (high sensitivity) | 0.11 | 36% | Dopamine Release |

| α6β2* (low sensitivity) | 28 | 98% | Dopamine Release |

| α3β4* | >300 | No Agonist or Antagonist Activity | Acetylcholine Release |

Data from studies on Pozanicline (ABT-089).[2][3]

Postulated Signaling Pathway

Upon binding to nAChRs, 2-(Pyrrolidin-3-yl)pyridine hydrochloride would likely act as an agonist or partial agonist, triggering a conformational change in the receptor. This would open the ion channel, leading to an influx of cations (primarily Na+ and Ca2+), which in turn depolarizes the neuron and initiates downstream signaling events.

Detailed Experimental Protocols

To empirically determine the mechanism of action of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, the following experimental protocols are recommended.

Radioligand Binding Assay to Determine Affinity for nAChR Subtypes

This protocol is designed to measure the binding affinity (Ki) of the test compound by its ability to compete with a radiolabeled ligand for binding to specific nAChR subtypes expressed in cell lines or native tissues.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the desired nAChR subtype (e.g., α4β2, α7) or homogenize brain regions known to be rich in specific subtypes (e.g., thalamus for α4β2).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with ice-cold buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine), and competitive binding (membranes + radioligand + serial dilutions of 2-(Pyrrolidin-3-yl)pyridine hydrochloride).

-

A common radioligand for high-affinity nAChRs is [³H]epibatidine or [³H]cytisine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional activity (agonist, partial agonist, or antagonist) of the compound by recording the ion currents elicited by its application to nAChRs expressed in Xenopus oocytes.

Experimental Workflow:

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Microinject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.

-

Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane at a holding potential of approximately -70 mV.

-

-

Compound Application and Data Acquisition:

-

To test for agonist activity, apply increasing concentrations of 2-(Pyrrolidin-3-yl)pyridine hydrochloride to the oocyte and record the resulting inward currents.

-

To determine efficacy, compare the maximal current elicited by the test compound to the maximal current elicited by a full agonist like acetylcholine.

-

To test for antagonist activity, co-apply the test compound with a fixed concentration of acetylcholine and measure the inhibition of the acetylcholine-evoked current.

-

-

Data Analysis:

-

Plot the normalized current response against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Calculate the relative efficacy by dividing the maximal response to the test compound by the maximal response to acetylcholine.

-

Conclusion

Based on its chemical structure, 2-(Pyrrolidin-3-yl)pyridine hydrochloride is strongly predicted to act as a modulator of nicotinic acetylcholine receptors. Its specific pharmacological profile, including its affinity and selectivity for different nAChR subtypes and its functional activity as an agonist, partial agonist, or antagonist, requires empirical determination through rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound, which is a critical step in its potential development as a therapeutic agent. Future research should focus on obtaining direct binding and functional data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride to validate these inferences and fully characterize its pharmacological properties.

References

The Enigmatic Genesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Technical Exploration of its Synthesis and Pharmacological Context

For Immediate Release

This whitepaper delves into the technical landscape surrounding 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest to the pharmaceutical and medicinal chemistry sectors. While a definitive historical record of its discovery remains elusive in publicly accessible literature, its structural components—a pyridine ring and a pyrrolidine ring—place it firmly within a class of compounds extensively investigated for their biological activity, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, putative biological significance, and the broader historical context of related pharmacologically active molecules.

Introduction to a Scaffold of Interest

The pyrrolidine ring is a cornerstone in medicinal chemistry, revered for its ability to introduce three-dimensional complexity and stereochemical diversity into drug candidates.[1][2] Its presence in numerous natural alkaloids, such as nicotine, and its incorporation into a wide array of synthetic drugs underscore its versatility as a pharmacophore.[3] The fusion of a pyrrolidine moiety with a pyridine ring, as seen in 2-(Pyrrolidin-3-yl)pyridine, creates a scaffold with the potential for nuanced interactions with biological targets. The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for experimental and developmental purposes.

Synthetic Pathways and Methodologies

While a singular, seminal paper detailing the initial synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not readily identifiable, established organic chemistry principles and patent literature describing the synthesis of analogous structures provide a blueprint for its preparation. A plausible synthetic route can be conceptualized, often starting from commercially available precursors.

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

Representative Experimental Protocol: Synthesis of 2-(Pyrrolidin-3-yl)pyridine (Free Base)

The following is a representative, generalized protocol based on common synthetic methodologies for similar compounds.

Step 1: Nucleophilic Addition To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise to generate 2-lithiopyridine. A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

Step 2: Dehydration and Reduction The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude tertiary alcohol is then subjected to dehydration using an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water. The resulting alkene is subsequently reduced, for example, through catalytic hydrogenation using palladium on carbon, to yield N-Boc-2-(pyrrolidin-3-yl)pyridine.

Step 3: Deprotection The N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.

Step 4: Hydrochloride Salt Formation The reaction mixture from the deprotection step (if using HCl in dioxane) is concentrated to yield the hydrochloride salt. Alternatively, the free base can be isolated and then dissolved in a suitable solvent like diethyl ether, followed by the addition of a solution of hydrogen chloride in ether to precipitate 2-(Pyrrolidin-3-yl)pyridine hydrochloride. The solid is then collected by filtration, washed with cold ether, and dried under vacuum.

Biological Significance and Pharmacological Context

The structural similarity of 2-(Pyrrolidin-3-yl)pyridine to nicotine and other nicotinic acetylcholine receptor (nAChR) agonists suggests that its primary biological target is likely within this family of ligand-gated ion channels.[4] nAChRs are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.[5]

Interaction with Nicotinic Acetylcholine Receptors

nAChRs are pentameric protein complexes that form ion channels in the cell membrane. The binding of agonists like acetylcholine or nicotine induces a conformational change that opens the channel, allowing the influx of cations and leading to neuronal excitation. The diverse subtypes of nAChRs (e.g., α4β2, α7) offer opportunities for the development of selective ligands.

The interaction of a ligand with an nAChR can be conceptualized in the following signaling pathway:

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

Quantitative Data on Related Compounds

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |

| Nicotine | α4β2 | 1.0 | [6] |

| Nicotine | α7 | 770 | [6] |

| Boron-containing Nicotine Analogue | α4β2 | 600 | [6] |

| Boron-containing Nicotine Analogue | α7 | 2400 | [6] |

These data illustrate the variance in affinity and selectivity that can be achieved with modifications to the core pyrrolidine-pyridine scaffold.

Conclusion

2-(Pyrrolidin-3-yl)pyridine hydrochloride emerges from a rich history of research into nicotinic acetylcholine receptor modulators. Although its specific discovery and developmental timeline are not well-documented, its chemical structure firmly places it in a class of compounds with significant therapeutic potential. The synthetic pathways to access this molecule are feasible through established chemical transformations. Future research should focus on elucidating the specific pharmacological profile of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, including its binding affinities for various nAChR subtypes and its functional activity. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The lack of a clear historical record also presents an opportunity for chemical historians to uncover the origins of this intriguing molecule.

References

- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, explores its biological significance, particularly as a nicotinic acetylcholine receptor (nAChR) agonist, and presents a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

2-(Pyrrolidin-3-yl)pyridine hydrochloride is the hydrochloride salt of the organic base 2-(Pyrrolidin-3-yl)pyridine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which is often advantageous for pharmaceutical applications. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 184.67 g/mol | |

| Molecular Formula | C₉H₁₃ClN₂ | |

| CAS Number | 1198416-89-5 | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Biological Activity and Mechanism of Action

The structural motif of a pyridine ring linked to a pyrrolidine ring is a key pharmacophore found in many biologically active compounds, most notably nicotine. Compounds of this class frequently interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.

As an agonist, 2-(Pyrrolidin-3-yl)pyridine is expected to bind to nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential, which can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. Due to its structural similarity to nicotine, this compound is a valuable tool for studying the function of nAChRs and for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

Synthesis of 2-(Pyrrolidin-3-yl)pyridine

The synthesis of 2-(Pyrrolidin-3-yl)pyridine can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or the coupling of a pyridine derivative with a suitable pyrrolidine precursor. One plausible method involves the deprotection of a protected pyrrolidine derivative. For instance, the removal of a benzyl protecting group from a precursor molecule is a common final step in the synthesis of such compounds.

Experimental Protocol: Debenzylation of a Precursor

The following is a representative experimental protocol for a debenzylation step that could be employed in the synthesis of a pyridinyl-pyrrolidine derivative. This protocol is based on the synthesis of the isomeric 3-(3-Pyrrolidinyl)pyridine and is presented as an illustrative example.[1]

Reaction:

Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂) Solvent: Ethanol or Methanol

Procedure:

-

To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1 equivalent) in a suitable solvent such as ethanol, is added a catalytic amount of 10% palladium on carbon.

-

The reaction mixture is placed under an atmosphere of hydrogen gas (typically at a pressure of 1-4 atmospheres).

-

The reaction is stirred vigorously at room temperature for 12-24 hours, or until the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-(3-Pyrrolidinyl)pyridine as a pale orange oil.

Formation of the Hydrochloride Salt:

The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried to yield the hydrochloride salt.

Conclusion

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a compound with significant potential in neuropharmacology and medicinal chemistry. Its structural relationship to nicotine suggests a strong likelihood of interaction with nicotinic acetylcholine receptors, making it a valuable tool for research in this area. This technical guide has provided key information on its physicochemical properties, biological context, and a representative synthetic approach to aid researchers in their scientific endeavors. Further investigation into the specific receptor subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on 2-(Pyrrolidin-3-yl)pyridine hydrochloride, covering its chemical properties, synthesis, and known biological activities, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical Properties

2-(Pyrrolidin-3-yl)pyridine, in its free base form, possesses the chemical formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol .[1] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid. The presence of both a basic pyridine nitrogen and a secondary amine in the pyrrolidine ring allows for the formation of salts and influences the compound's solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 150281-45-1 | [1] |

Synthesis

The synthesis of 2-(pyrrolidin-3-yl)pyridine and its derivatives can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or vice versa.

General Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine rings is a well-established area of organic chemistry.[2] Methods often involve cyclization reactions of linear precursors. For instance, intramolecular cyclization of functionalized amines can lead to the formation of the five-membered pyrrolidine ring.[2] Another approach is the [3+2] cycloaddition of azomethine ylides with alkenes.[3]

Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

While a specific, detailed, and publicly available protocol for the synthesis of 2-(pyrrolidin-3-yl)pyridine hydrochloride is not extensively documented in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Caption: A potential synthetic workflow for 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

Experimental Protocol (Hypothetical)

-

Coupling Reaction: A suitable pyridine derivative (e.g., 2-halopyridine) is reacted with an N-protected 3-substituted pyrrolidine derivative. This could be a cross-coupling reaction catalyzed by a transition metal such as palladium.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed. Common protecting groups include Boc (tert-butoxycarbonyl), which can be removed under acidic conditions.

-

Salt Formation: The resulting free base, 2-(pyrrolidin-3-yl)pyridine, is dissolved in an appropriate solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Biological Activity and Signaling Pathways

The structural motif of a pyrrolidine ring connected to a pyridine ring is found in several biologically active compounds, most notably nicotine and its analogs.[4] These compounds are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 2-(pyrrolidin-3-yl)pyridine are expected to exhibit affinity for various nAChR subtypes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to the nAChR.[5] The pyrrolidine nitrogen, which is typically protonated at physiological pH, can form a cation-π interaction with a tryptophan residue in the receptor's binding pocket.[5]

The specific subtype selectivity (e.g., α4β2, α7) and whether the compound acts as an agonist, antagonist, or allosteric modulator would depend on the precise stereochemistry and any additional substitutions on the rings. For instance, studies on related 3-pyridyl ethers have shown that modifications to the pyrrolidine and pyridine moieties can significantly alter affinity and efficacy at different nAChR subtypes.[6]

Signaling Pathway upon nAChR Activation

Caption: Simplified signaling pathway following agonist binding to a nicotinic acetylcholine receptor.

Potential Therapeutic Applications

Given its structural similarity to known nAChR modulators, 2-(pyrrolidin-3-yl)pyridine hydrochloride and its derivatives are being investigated for a variety of central nervous system (CNS) disorders. The pyrrolidine scaffold is a common feature in drugs targeting CNS diseases, as well as in anticancer and antibacterial agents.[3] Pyrrolopyridine derivatives have been studied for their potential as GSK-3β inhibitors for Alzheimer's disease, highlighting the therapeutic potential of this chemical space.[7]

Experimental Protocols for Biological Evaluation

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype. A typical protocol for assessing the binding of 2-(pyrrolidin-3-yl)pyridine hydrochloride to nAChRs is as follows.

Experimental Protocol: nAChR Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells stably expressing human α4β2 nAChRs) are prepared by homogenization and centrifugation.[8]

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine) and varying concentrations of the test compound (2-(pyrrolidin-3-yl)pyridine hydrochloride).[1][8]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 2: Quantitative Data for nAChR Ligands (Illustrative)

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Nicotine | α4β2 | 0.1 - 10 | Agonist | [4] |

| Varenicline | α4β2 | 0.1 - 1 | Partial Agonist | [6] |

| 2-(Pyrrolidin-3-yl)pyridine HCl | To be determined | To be determined | To be determined |

Note: Specific quantitative data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not currently available in the public domain and would need to be determined experimentally.

Conclusion

2-(Pyrrolidin-3-yl)pyridine hydrochloride represents a promising chemical scaffold for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. Its synthesis is achievable through established organic chemistry methodologies. While specific biological data for this exact compound is limited in the public literature, the broader family of pyrrolidine-pyridine derivatives has shown significant potential in modulating nAChR activity. Further research, including detailed synthesis optimization, in vitro and in vivo pharmacological characterization, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of 2-(pyrrolidin-3-yl)pyridine hydrochloride and its analogs. This technical guide provides a foundational overview to aid researchers in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine - Wikipedia [en.wikipedia.org]

- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride belongs to a class of compounds containing both a pyridine and a pyrrolidine ring system. This structural motif is a key pharmacophore in a variety of biologically active molecules, most notably as ligands for nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has been a therapeutic strategy for a range of neurological and psychiatric disorders. Given its structure, 2-(Pyrrolidin-3-yl)pyridine hydrochloride is predicted to act as a modulator of nAChRs.

Predicted Biological Target and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary biological target for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is expected to be the nicotinic acetylcholine receptor (nAChR) family. The pyrrolidine nitrogen and the pyridine nitrogen are key features for interaction with the nAChR binding pocket. The protonated pyrrolidine nitrogen is likely to form a cation-π interaction with a tryptophan residue in the receptor's binding site, a hallmark of nAChR agonist binding.

The compound is anticipated to act as an agonist or partial agonist at various nAChR subtypes, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, which can trigger downstream cellular events.

Quantitative Pharmacological Data (Representative)

As of the latest literature review, specific binding affinity (Ki) and functional potency (IC50/EC50) values for 2-(Pyrrolidin-3-yl)pyridine hydrochloride are not publicly available. However, to provide a quantitative context for this class of compounds, the following table summarizes data for structurally related 3-pyridyl ether and pyrrolidine-containing nAChR ligands.

| Compound/Analog | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Activity Type | Reference |

| Nicotine | α4β2 | 1.0 | 0.1 (EC50) | Agonist | [1] |

| Nicotine | α3β4 | 20 | 2.0 (EC50) | Agonist | [1] |

| Nicotine | α7 | 500 | 20 (EC50) | Agonist | [1] |

| Epibatidine | α4β2 | 0.03 | - | Agonist | [1] |

| Epibatidine | α3β4 | 0.1 | - | Agonist | [1] |

| Epibatidine | α7 | 10 | - | Agonist | [1] |

| A-84543 (Analog) | α4β2 | - | 1,350-fold selective vs α3β4 | Partial Agonist | [2] |

| H-11MNH (Analog) | α4β2 | - | - | Full Agonist | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of nAChR ligands like 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

-

Radioligand: [³H]-Epibatidine (for high-affinity nAChRs) or [¹²⁵I]-α-Bungarotoxin (for α7 nAChRs).

-

Test Compound: 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target nAChR subtype. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This assay measures the functional effect of the compound on nAChR ion channel activity.

Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50 or IC50).

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

Patch-clamp rig with an amplifier, data acquisition system, and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

Agonist (e.g., Acetylcholine).

-

Test Compound: 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

Procedure:

-

Cell Preparation: Plate the cells on coverslips for recording.

-

Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Whole-Cell Configuration: Form a gigaohm seal between a patch pipette and a cell, then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply a known concentration of agonist (e.g., acetylcholine) to the cell to evoke an inward current.

-

Test Compound Application:

-

Agonist activity: Apply varying concentrations of the test compound alone to determine if it evokes a current.

-

Antagonist activity: Pre-apply the test compound for a set duration before co-applying it with the agonist to see if it reduces the agonist-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the evoked currents. For agonists, plot the current amplitude against the compound concentration to determine the EC50. For antagonists, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.

Intracellular Calcium Mobilization Assay

This is a high-throughput functional assay to screen for nAChR agonists.

Objective: To measure changes in intracellular calcium concentration in response to the test compound.

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test Compound: 2-(Pyrrolidin-3-yl)pyridine hydrochloride.

-

A fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Compound Addition: Use the fluorescence plate reader to add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: The plate reader measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 for calcium mobilization.

Signaling Pathways and Visualizations

Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can initiate several intracellular signaling cascades. These pathways are crucial for the long-term effects of nAChR modulation, including effects on cell survival, inflammation, and synaptic plasticity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation. nAChR activation can lead to the activation of PI3K, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival.[3]

Caption: nAChR-mediated PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. nAChR-mediated calcium influx can lead to the activation of Ras, which initiates the Raf-MEK-ERK phosphorylation cascade.[4]

Caption: nAChR-mediated MAPK/ERK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is important for cytokine signaling and immune responses. Some studies suggest that nAChRs can modulate this pathway, particularly in non-neuronal cells, contributing to the anti-inflammatory effects of nAChR activation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 2-(Pyrrolidinyl)pyridine Analogues as Nicotinic Acetylcholine Receptor Ligands

Foreword: As requested, this technical guide focuses on the well-researched pharmacological profiles of close structural analogues of 2-(pyrrolidin-3-yl)pyridine, for which specific data is not publicly available. The primary analogues discussed herein are derivatives of 2-(pyrrolidin-2-yl)pyridine and 3-(pyrrolidin-2-yl)pyridine (nornicotine), which are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).

Introduction

Pyrrolidinyl-pyridine derivatives represent a significant class of compounds in neuroscience research and drug development, largely due to their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1] The modulation of nAChRs is a key therapeutic strategy for a range of disorders including nicotine addiction, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2][3]

The analogues of 2-(pyrrolidin-3-yl)pyridine, particularly those with the pyrrolidine ring attached at the 2-position, have been extensively studied. (S)-Nicotine, or 3-((S)-1-methylpyrrolidin-2-yl)pyridine, is the archetypal compound in this class and a potent agonist at most nAChR subtypes.[4] Its demethylated metabolite, nornicotine (3-(pyrrolidin-2-yl)pyridine), is also pharmacologically active and serves as a key structural scaffold for the development of novel nAChR modulators.[5][6] This guide will provide a detailed overview of the pharmacological properties of these analogues, with a focus on their binding affinity, functional activity, and the experimental methodologies used for their characterization.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular targets for 2-(pyrrolidinyl)pyridine analogues are the nAChRs. These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[2] The most abundant nAChR subtype in the brain is the α4β2 receptor, which is strongly associated with the effects of nicotine and is a major target for smoking cessation therapies.[2][3] Other important subtypes include the α7 and α3β4 receptors.

Upon binding of an agonist, such as acetylcholine or nicotine, the nAChR undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na+ and Ca2+.[7] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The sustained stimulation of nAChRs can also lead to the activation of intracellular signaling pathways, such as the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.[8][9]

Signaling Pathway

The activation of nAChRs triggers a cascade of intracellular events. The initial influx of Ca2+ can activate various calcium-dependent enzymes, including protein kinases. A significant pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] This pathway is known to promote cell survival by inhibiting apoptotic processes.

Pharmacological Data

The pharmacological activity of 2-(pyrrolidinyl)pyridine analogues is typically characterized by their binding affinity (Ki) and functional efficacy (EC50 or IC50) at various nAChR subtypes. The following tables summarize representative data for key analogues.

Binding Affinity Data

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.

| Compound | nAChR Subtype | Ki (nM) | Reference |

| (S)-Nicotine | α4β2 | 1-6 | [10] |

| (S)-Nornicotine | α4β2 | 18.9 | [11] |

| A-84543 | α4β2 (rat) | 1.9 | [11] |

| A-84543 | α3β4 (rat) | 1400 | [11] |

| A-85380 | α4β2 (human) | 0.04 | [12] |

| A-85380 | α7 (human) | 148 | [12] |

| 5-Bromocytisine | α4β2 | 0.3 | [12] |

| 5-Bromocytisine | α3β4 | 3.8 | [12] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell preparation used.

Functional Activity Data

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. For nAChRs, this is often assessed by measuring ion flux or changes in membrane potential. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits 50% of the agonist response.

| Compound | nAChR Subtype | Activity | EC50 (nM) | Reference |

| (S)-Nornicotine | α7 | Agonist | ~17,000 | [5] |

| (S)-Nornicotine | α6/α3 chimera | Agonist | ~4,000 | [5] |

| A-85380 | α4β2 | Full Agonist | - | [11] |

| Chiral Cyclopropane Analogue (30) | α4β2 | Partial Agonist | single-digit nM | [13] |

| Chiral Cyclopropane Analogues | α6* | Agonist | 9.0 - 51.5 | [13] |

Experimental Protocols

The characterization of 2-(pyrrolidinyl)pyridine analogues relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibitor constant (Ki) of a test compound at a specific nAChR subtype.

Materials:

-

HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).[14]

-

Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).[14][15]

-

Non-specific binding competitor (e.g., Nicotine).[14]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[14]

-

Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[14]

-

96-well plates, glass fiber filters, cell harvester, and scintillation counter.[14]

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target nAChR subtype.

-

Homogenize the cells in ice-cold Assay Buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration.[16]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and Assay Buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.[14]

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[14]

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[14]

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Ion Flux Functional Assay

This assay measures the functional activity of a compound by detecting the movement of ions through the nAChR channel.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Fluorescent ion indicator dye (e.g., for Ca2+ or a proxy ion like Rb+).

-

Assay buffer and solutions containing agonists, antagonists, and test compounds.

-

Automated patch-clamp system (e.g., IonFlux) or a fluorescence plate reader.[17][18]